2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+)
Overview
Description
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is a compound that belongs to the class of organometallic compounds known as metallocenes. These compounds consist of a metal ion sandwiched between two cyclopentadienyl anions. The iron(2+) ion in this compound is coordinated with two cyclopentadienyl rings, one of which is substituted with a butyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and properties.
Mechanism of Action
Target of Action
n-Butylferrocene is primarily used as a burning rate catalyst (BRC) in composite solid propellants (CSPs), which are energetic materials providing propulsive force to rockets, missiles, and space shuttle launching vehicles . It is also used for overcharge protection in secondary lithium batteries .
Mode of Action
In CSPs, n-Butylferrocene acts as a catalyst to accelerate the burning rate, improve ignition performance, and enhance combustion stability . It intensifies the burning rate of ammonium perchlorate (AP)-based propellants . In secondary lithium batteries, n-Butylferrocene serves as a built-in mechanism to prevent overcharge, maintaining capacity balance among individual cells and preventing oxidative degradation of the electrolyte .
Biochemical Pathways
It’s known that the compound’s effectiveness in increasing the burning rate depends on the location of the leading combustion reaction .
Pharmacokinetics
It’s known that n-butylferrocene can migrate during the combustion of csps, which may lead to malfunctioning of the propellants .
Result of Action
The primary result of n-Butylferrocene’s action is the enhancement of the burning rate in CSPs and the prevention of overcharge in secondary lithium batteries . In CSPs, this leads to improved ignition performance and combustion stability . In lithium batteries, it helps maintain capacity balance among individual cells and prevents oxidative degradation of the electrolyte .
Action Environment
The action of n-Butylferrocene can be influenced by environmental factors. For instance, in CSPs, the compound’s migration to the interface during combustion can be affected by storage conditions . In lithium batteries, the effectiveness of n-Butylferrocene as an overcharge protection mechanism may be influenced by factors such as the battery’s charge state and operating conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The butyl group is introduced through the alkylation of cyclopentadiene prior to the formation of the metallocene complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyclopentadiene and iron(II) chloride, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+), leading to the formation of different oxidation states.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: The cyclopentadienyl rings can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of substituted metallocenes.
Scientific Research Applications
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a delivery vehicle for anticancer drugs.
Industry: It is used in the production of high-performance materials, such as specialty polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known metallocene with iron(2+) coordinated with two cyclopentadienyl rings.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel instead of iron.
Uniqueness
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) is unique due to the presence of the butyl group, which can influence the compound’s reactivity and stability
Properties
IUPAC Name |
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUDBPZFGCNRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Fe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31904-29-7 | |
Record name | Butylferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31904-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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